molecular formula C11H19NO5 B2770469 2-({[(Tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid CAS No. 1909324-70-4

2-({[(Tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid

Cat. No.: B2770469
CAS No.: 1909324-70-4
M. Wt: 245.275
InChI Key: ZRKOZYSIEWQQQS-UHFFFAOYSA-N
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Description

2-({[(Tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid is an organic compound characterized by its oxolane ring and tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of amino acid derivatives and peptide synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This step ensures the amino group does not participate in unwanted side reactions.

    Formation of the Oxolane Ring: The protected amino compound is then subjected to cyclization to form the oxolane ring. This can be achieved through various cyclization reactions depending on the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({[(Tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid undergoes several types of chemical reactions:

    Substitution Reactions: The Boc-protected amino group can be substituted with various nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc group can be removed using acidic conditions, typically with trifluoroacetic acid (TFA), to yield the free amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxolane ring and the carboxylic acid group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions include various substituted derivatives, free amines, and oxidized or reduced forms of the compound.

Scientific Research Applications

2-({[(Tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of amino acids and peptides.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable peptide bonds.

    Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and therapeutic peptides.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals, where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism by which 2-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid exerts its effects involves several molecular targets and pathways:

    Peptide Bond Formation: The compound facilitates the formation of peptide bonds through nucleophilic attack by the amino group on the carboxylic acid group.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes by mimicking the transition state of enzyme-substrate complexes.

    Pathway Modulation: In biological systems, it can modulate various metabolic pathways by interacting with key enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-amino acids: Compounds with similar Boc-protected amino groups but different side chains.

    Oxolane derivatives: Compounds with variations in the oxolane ring structure or substituents.

Uniqueness

2-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid is unique due to its combination of the Boc-protected amino group and the oxolane ring, which provides a balance of stability and reactivity. This makes it particularly useful in peptide synthesis and as an intermediate in organic synthesis.

Properties

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-8-7(9(13)14)4-5-16-8/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKOZYSIEWQQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1C(CCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909324-70-4
Record name 2-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid
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